![molecular formula C₁₃H₁₉N₂O₃ B014041 N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide CAS No. 15178-63-9](/img/structure/B14041.png)
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide
Overview
Description
“N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide” (also known as TTFA) is a reactive molecule that belongs to the class of maleimides . It has been shown to be stable in physiological levels and is not toxic at low concentrations . TTFA binds to serine protease enzymes and inhibits their activity .
Synthesis Analysis
The synthesis of a similar compound, N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), has been reported . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .
Molecular Structure Analysis
The molecular formula of TTFA is C13H19N2O3 . The molecular weight is 251.3 g/mol . The structure of TTFA includes a piperidine ring with four methyl groups and an oxyl group attached to it .
Chemical Reactions Analysis
TTFA is a reactive molecule that can bind to serine protease enzymes and inhibit their activity . This inhibition can be used as a model for the inhibition of other enzymes .
Physical And Chemical Properties Analysis
TTFA has a molecular weight of 251.3 g/mol . It is stable in physiological levels and is not toxic at low concentrations .
Scientific Research Applications
Drug Encapsulation in Hydrogels
Tempo-maleimide has been used in the development of novel hydrogels for drug delivery systems . A study developed a hyaluronic acid (HA) nanogel containing a cholesterol and maleimide derivative (HAMICH) and its corresponding crosslinked hydrogel (HAMICH gel) to encapsulate drugs for their subsequent release . The HAMICH gel exhibited less swelling and a smaller volume change than the gel with an unmodified cholesterol moiety in phosphate-buffered saline (pH 7.4) . The HAMICH gel displayed enhanced peptide and protein trapping abilities without hydrogel swelling, suggesting its potential as a HA hydrogel for biomedical applications .
Advanced Drug Delivery
Maleimide-modified pH-sensitive liposomes have been developed using Tempo-maleimide . These liposomes were more rapidly internalized into HeLa, HCC1954, and MDA-MB-468 cells compared to unmodified liposomes . In vivo, these liposomes encapsulating doxorubicin showed a more potent antitumor effect than unmodified liposomes after two subcutaneous injections around breast cancer tissue in mice . The biodistribution of liposomes in this model was observed using an in vivo imaging system, which showed that the maleimide-modified liposomes were present for significantly longer at the injection site compared to unmodified liposomes .
Future Directions
properties
InChI |
InChI=1S/C13H19N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDHIFMYRPBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N2C(=O)C=CC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934344 | |
Record name | [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide | |
CAS RN |
15178-63-9 | |
Record name | 4-Maleimido-2,2,6,6-tetramethylpiperidinooxyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Maleimido-TEMPO | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.